- Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents, Journal of Catalysis, 2019, 377, 293-298
Cas no 90-14-2 (1-Iodonaphthalene)
1-Iodonaphthalene structure
Product Name:1-Iodonaphthalene
CAS-Nr.:90-14-2
MF:C10H7I
MW:254.067054986954
MDL:MFCD00003876
CID:34550
PubChem ID:24854293
Update Time:2024-10-26
1-Iodonaphthalene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Iodonaphthalene
- 1-naphthyl iodide
- 1-iodo-naphthalen
- alpha-iodonaphthalene
- iodonaphthalene
- naphthalene, 1-iodo-
- 1-I-naphthalene
- 1-Iodo-naphthalene
- monoiodonaphthalene
- Naphthalene,1-iodo
- NSC 9275
- Naphthalen-1-yl iodide
- a-Iodonaphthalene
- a-Naphthyl iodide
- 1-iodonapthalene
- 1-Iodonaphthalene, 97%
- DTXSID3059004
- 1-iodonaphthlen
- FT-0607964
- NSC-9275
- NSC9275
- W-100339
- 1-Iodonaphthalene, purum, >=96.0% (GC)
- SCHEMBL150739
- AKOS009159022
- CS-W007608
- 1-iodonaphthlene
- 1-Iodonaphthalenen
- 90-14-2
- (2-cyclohexylcyclohexyl) 2-bromoacetate;1-Iodonaphthalene
- 1-NAPHTHYLIODIDE
- I0266
- A843454
- 1-iodonaphtalene
- InChI=1/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- 1-iodnaphthalen
- .alpha.-Iodonaphthalene
- 1-naphtyl-iodide
- MFCD00003876
- C10-H7-I
- AS-10304
- EINECS 201-968-9
- SY024097
- EN300-646032
- 1-Iodonaphthalene (ACI)
- α-Iodonaphthalene
- α-Naphthyl iodide
- Naphthalene, 1iodo
- DTXCID0048686
- 1-naphthyl iodide;1-iodonaphthalene;
- 1Naphthyl iodide
- alphaIodonaphthalene
- NS00039352
- DB-019225
-
- MDL: MFCD00003876
- Inchi: 1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- InChI-Schlüssel: NHPPIJMARIVBGU-UHFFFAOYSA-N
- Lächelt: IC1C2C(=CC=CC=2)C=CC=1
- BRN: 1906415
Berechnete Eigenschaften
- Genaue Masse: 253.95900
- Monoisotopenmasse: 253.959
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 133
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
- Topologische Polaroberfläche: 0A^2
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.74 g/mL at 25 °C(lit.)
- Schmelzpunkt: 4°C
- Siedepunkt: 305°C(lit.)
- Flammpunkt: Grad Fahrenheit:235.4°F
Grad Celsius:113°C - Brechungsindex: n20/D 1.701(lit.)
- Löslichkeit: 0.007g/l
- Wasserteilungskoeffizient: Slightly soluble in water.
- PSA: 0.00000
- LogP: 3.44440
- Sensibilität: Light Sensitive
- Löslichkeit: Nicht verfügbar
1-Iodonaphthalene Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36-S37/39
- FLUKA MARKE F CODES:8
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Lagerzustand:Store at room temperature
- Risikophrasen:R36/37/38
1-Iodonaphthalene Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 238139-10G |
1-Iodonaphthalene |
90-14-2 | 10g |
¥664.5 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 238139-50G |
1-Iodonaphthalene |
90-14-2 | 50g |
¥2117.83 | 2023-12-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0266-25G |
1-Iodonaphthalene |
90-14-2 | >97.0%(GC) | 25g |
¥290.00 | 2024-04-15 | |
| TRC | I737198-250mg |
1-Iodonaphthalene |
90-14-2 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737198-500mg |
1-Iodonaphthalene |
90-14-2 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I737198-2.5g |
1-Iodonaphthalene |
90-14-2 | 2.5g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-100g |
1-Iodonaphthalene |
90-14-2 | 98% | 100g |
¥368 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-25g |
1-Iodonaphthalene |
90-14-2 | 98% | 25g |
¥94 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-5g |
1-Iodonaphthalene |
90-14-2 | 98% | 5g |
¥29 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I24880-25g |
1-Iodonaphthalene |
90-14-2 | 98% | 25g |
¥65.0 | 2023-09-07 |
1-Iodonaphthalene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 12 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Cuprous iodide , Potassium nitrite , Hydrogen iodide Solvents: Dimethyl sulfoxide , Water ; 30 min, 35 °C
Referenz
- Efficient one-pot transformation of aminoarenes to haloarenes using halodimethylsulfonium halides generated in situ, Canadian Journal of Chemistry, 2005, 83(3), 213-219
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Catalysts: Potassium acetate Solvents: Acetonitrile ; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt
Referenz
- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications, Organic Letters, 2019, 21(7), 2488-2492
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → -25 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- A Robust Microfluidic Device for the Synthesis and Crystal Growth of Organometallic Polymers with Highly Organized Structures, Angewandte Chemie, 2015, 54(6), 1846-1850
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium iodide , Oxygen Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) ; 20 h, 80 °C
Referenz
- Copper-catalyzed halogenation of arylboronic acids, Tetrahedron Letters, 2011, 52(16), 1993-1995
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydroquinone , Perfluoroisopropyl iodide , Oxygen Catalysts: Copper Solvents: Dimethylformamide ; 24 h, rt
Referenz
- Copper-mediated aerobic iodination and perfluoroalkylation of boronic acids with (CF3)2CFI at room temperature, Journal of Fluorine Chemistry, 2016, 189, 59-67
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations, Angewandte Chemie, 2020, 59(42), 18717-18722
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ; 10 min, 0 °C
1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ; 10 min, 0 °C
1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water
Referenz
- Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates, Chemistry - A European Journal, 2020, 26(1), 176-180
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 24 - 72 h, 105 °C
Referenz
- Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequence, Beilstein Journal of Organic Chemistry, 2011, 7, 1499-1503
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Tetrahydrofuran , Water ; 10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- A facile synthesis of aryl iodides via potassium aryltrifluoroborates, Tetrahedron Letters, 2004, 45(2), 343-345
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Methanol , Water ; 2 h, 40 °C
Referenz
- Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides, Organic Chemistry Frontiers, 2020, 7(3), 590-595
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, 80 °C
Referenz
- A convenient procedure for the iodination of arenes, Journal of Chemical Research, 2006, (9), 575-576
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 2761771-64-4 Solvents: Cyclopentanol ; 15 min, 100 °C
1.2 10 min, rt
1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt
1.2 10 min, rt
1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt
Referenz
- Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides, Organometallics, 2022, 41(24), 3795-3800
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Lithium iodide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 8 h, 100 °C
Referenz
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Iodine Solvents: Acetonitrile ; 9 h, 80 °C
Referenz
- Metal-free iodination of arylboronic acids and the synthesis of biaryl derivatives, Synlett, 2014, 25(7), 995-1000
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide Solvents: Acetonitrile
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
Referenz
- Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and Iodides, Journal of Organic Chemistry, 1999, 64(10), 3448-3453
1-Iodonaphthalene Raw materials
- 1-Naphthalenediazonium
- Triethyl-1-naphthalenylgermane
- 1-Naphthylboronic acid
- Naphthalene,1-(trimethylsilyl)-
- Potassium (1-naphthalene)trifluoroborate
- 1-Naphthylhydrazine
- Sulfamic acid, N,N-dimethyl-, 1-naphthalenyl ester
- 1-Bromonaphthalene
1-Iodonaphthalene Preparation Products
1-Iodonaphthalene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:90-14-2)1-碘代萘
Bestellnummer:LE1770259;LE160
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:36
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:90-14-2)1-Iodonaphthalene
Bestellnummer:A843454
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:00
Preis ($):175.0
Email:sales@amadischem.com
1-Iodonaphthalene Verwandte Literatur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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